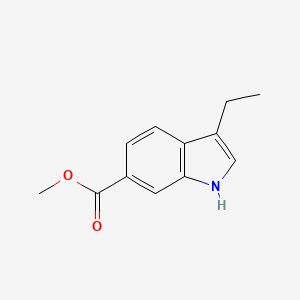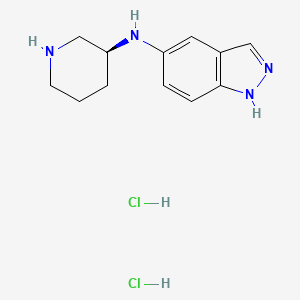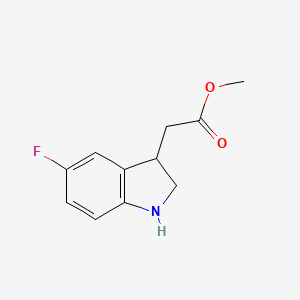
methyl 3-ethyl-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-ethyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 3-ethyl-1H-indole-6-carboxylate, often involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-ethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
methyl 3-ethyl-1H-indole-6-carboxylate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 3-ethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
6-methyl-1H-indole-3-carboxylic acid ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
methyl 3-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the ester group at the 6-position can affect its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 3-ethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
VYEXLWIXNARQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CNC2=C1C=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)
![2-[4-Bromo-3-(bromomethyl)phenyl]-pyrimidine](/img/structure/B8555173.png)


![[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8555197.png)

![2-Fluoro-6-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8555222.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)


